![molecular formula C20H20Cl2N4O4 B14739481 N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide CAS No. 6342-31-0](/img/structure/B14739481.png)
N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two 5-chloro-2-hydroxyphenyl groups connected through a hexanediamide backbone, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and hexanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis methods can be employed. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. The use of micro fixed-bed reactors packed with catalysts like platinum on carbon (Pt/C) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of suitable solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydroxyl and imine groups, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Known for its use as a hindered amine light stabilizer (HALS) in plastics.
N,N’-bis(benzoyloxy)hexanediamide: Used in organic synthesis and materials science.
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: Investigated for its potential biological activities.
Uniqueness
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide stands out due to its unique combination of 5-chloro-2-hydroxyphenyl groups and hexanediamide backbone. This structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
CAS No. |
6342-31-0 |
|---|---|
Molecular Formula |
C20H20Cl2N4O4 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30)/b23-11-,24-12- |
InChI Key |
WLKAPPKBZOTPRS-CBSQCECLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N\NC(=O)CCCCC(=O)N/N=C\C2=C(C=CC(=C2)Cl)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



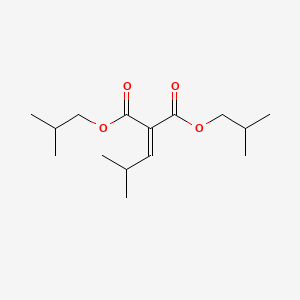
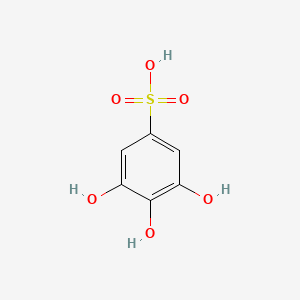
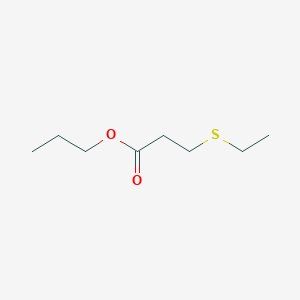
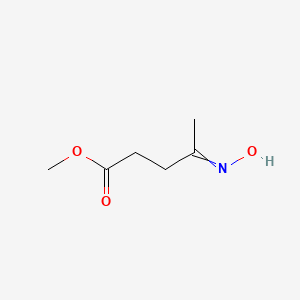
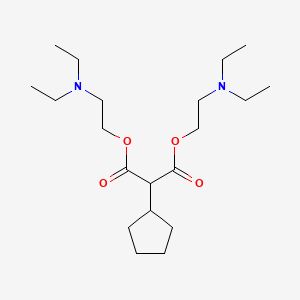

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)






